molecular formula C8H7N3O3 B13501075 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B13501075
M. Wt: 193.16 g/mol
InChI Key: DTUUBSPBTPGJJZ-UHFFFAOYSA-N
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Description

7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at position 7, a ketone at position 8, and a carboxylic acid at position 2. This structure combines aromaticity with polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and metal coordination.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14)

InChI Key

DTUUBSPBTPGJJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C=C(N=C2C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Methods

  • Condensation and Cyclodehydration:
    A common approach involves condensation of appropriate amino-pyrazine precursors with carbonyl compounds, followed by cyclodehydration to form the imidazo ring fused to the pyrazine. This method is often facilitated by acid catalysis and can be accelerated by microwave irradiation to improve yields and reduce reaction times.

  • Intramolecular Cyclization:
    Intramolecular cyclization strategies use substrates bearing both amino and carbonyl functionalities that undergo ring closure under acidic or basic conditions to yield the bicyclic imidazo[1,2-a]pyrazine core. These methods allow for selective introduction of keto and carboxyl groups at desired positions.

Multicomponent and Tandem Reactions

  • Multicomponent Reactions (MCRs):
    MCRs have been reported for constructing imidazo[1,2-a]pyrazine scaffolds by reacting amines, aldehydes, and pyrazine derivatives in a one-pot fashion. This approach offers rapid access to diverse analogues but may require optimization for specific substituents such as methyl and carboxylic acid groups.

  • Tandem Alkylation–Dehydration:
    A streamlined synthesis involves tandem alkylation of an intermediate followed by dehydration in a one-pot process. This method has been successfully applied to synthesize nitroimidazopyrazinone cores and can be adapted for 7-methyl-8-oxo derivatives by selecting appropriate alkylating agents and conditions.

Specific Preparation Routes for this compound

Route via Pyrazine Precursors and Acid-Catalyzed Cyclization

  • Starting Materials:

    • 2-aminopyrazine derivatives bearing a methyl substituent at the 7-position
    • Suitable aldehydes or keto acids to introduce the 8-oxo and 2-carboxylic acid functionalities
  • Reaction Conditions:

    • Condensation under acidic aqueous conditions (e.g., 2 M HCl) mixed with 1,4-dioxane as a cosolvent
    • Microwave irradiation to accelerate cyclodehydration and improve yield and purity
    • Isolation by precipitation and filtration or recrystallization to obtain pure product
  • Outcome:

    • Formation of the bicyclic imidazo[1,2-a]pyrazine ring system with keto and carboxyl groups at the 8 and 2 positions, respectively
    • High purity and good yields (typically >60%) achievable under optimized conditions

Alkylation of Nitroimidazopyrazinone Intermediates

  • Alkylation of nitroimidazopyrazinone intermediates with alkyl or aryl halides under basic conditions (using potassium carbonate or cesium carbonate in dimethylformamide) can introduce substituents at the nitrogen or carbon atoms adjacent to the ring system.
  • This method allows for selective modification and can be adapted to introduce the methyl group at position 7 before or after ring closure.
  • Subsequent acidic treatment induces cyclization and dehydration to form the final this compound structure.

Alternative Synthetic Methodologies

  • Reported patents describe the preparation of N-substituted imidazo[1,2-a]pyrazin-8-one compounds via known synthetic methodologies involving alkylation and ring closure steps analogous to those used for 7-methyl-8-oxo derivatives.
  • These methods provide flexibility in substituent introduction and formulation for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield (%) Advantages References
Acid-catalyzed condensation & cyclization Condensation of amino-pyrazine with keto acid, cyclodehydration 2 M HCl/1,4-dioxane, microwave irradiation 60-75 High purity, mild conditions
Alkylation of nitroimidazopyrazinone intermediates Alkylation with alkyl/aryl halides, cyclization K₂CO₃ or Cs₂CO₃ in DMF, room temp to mild heating 50-70 Selective functionalization, convergent
Multicomponent reaction (MCR) One-pot reaction of amines, aldehydes, pyrazines Varies, often acid/base catalysis Variable Rapid diversity generation
Intramolecular cyclization Cyclization of bifunctional precursors Acidic or basic conditions, heating Moderate Direct ring formation

Summary of Research Findings

  • Microwave-assisted acid-catalyzed cyclization significantly reduces reaction times and improves yields compared to conventional reflux methods.
  • The use of carbonate bases in DMF for alkylation steps provides high regioselectivity and purity, facilitating downstream cyclization.
  • Tandem alkylation–dehydration one-pot protocols offer concise synthetic routes with fewer purification steps.
  • Functionalization at positions 2 and 7 is critical for biological activity and can be controlled by choice of starting materials and reaction conditions.
  • Patent literature supports the feasibility of N-substituted analogues preparation, which may guide modifications of the 7-methyl-8-oxo core for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Presumed to be C₈H₇N₃O₃ (based on similar compounds in and ).
  • Functional Groups : Carboxylic acid (position 2), methyl (position 7), and ketone (position 8).
  • Potential Applications: Metal complexation (analogous to pyrazine-2-carboxylic acid derivatives in ), antiulcer agents (related to ), and synthetic intermediates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyrazine scaffold is highly versatile. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Differences Biological/Physicochemical Notes References
Target Compound 7-methyl, 8-oxo, 2-carboxylic acid Reference structure for comparison. Not directly reported; inferred from analogues.
8-Oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid 8-oxo, 2-carboxylic acid (no methyl) Lacks 7-methyl group. Predicted CCS values for [M+H]⁺: 147.2 Ų (collision cross-section).
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid Boc-protected amine, tetrahydro ring, 2-carboxylic acid Saturated ring reduces aromaticity; Boc group enhances solubility. Used as a synthetic intermediate in peptide coupling.
3-Amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine 3-amino, 2-methyl, 8-phenylmethoxy Replaces carboxylic acid with phenylmethoxy; amino group enhances bioactivity. Antiulcer activity (combines antisecretory and cytoprotective effects).
6-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid 6-bromo, 2-carboxylic acid Bromine introduces steric/electronic effects. Potential halogen bonding in metal complexes.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Ethyl ester, tetrahydro ring Esterification increases lipophilicity; saturated ring alters reactivity. Intermediate for prodrug development.

Physicochemical Properties

Property Target Compound 8-Oxo Derivative () 7-Boc-Tetrahydro () Ethyl Ester ()
Molecular Weight ~193.16 g/mol 179.13 g/mol 264.26 g/mol 217.68 g/mol (HCl salt)
Solubility Moderate (polar) High (carboxylic acid) Low (Boc group) Low (ester)
Functional Reactivity Acid, ketone Acid, ketone Acid, Boc-protected amine Ester, amine

Biological Activity

7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound recognized for its distinctive fused ring structure, which combines imidazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its molecular formula is C8H7N3O3C_8H_7N_3O_3 with a molecular weight of approximately 193.16 g/mol.

Structural Characteristics

The structural features of this compound include:

  • Fused ring system : Composed of imidazole and pyrazine rings.
  • Functional groups : Contains a carboxylic acid group that contributes to its reactivity.
PropertyValue
Molecular FormulaC8H7N3O3C_8H_7N_3O_3
Molecular Weight193.16 g/mol
IUPAC Name7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid
InChI KeyDTUUBSPBTPGJJZ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in various diseases.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating immune responses. Inhibitors like this compound can enhance the immune response by modulating pathways such as cGAS-STING. For instance, one study reported an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory activity and potential for use in cancer immunotherapy .

Anticancer Properties

The compound has been explored for its anticancer properties. In vivo studies demonstrated that it could significantly enhance the antitumor efficacy of anti-PD-1 antibodies in murine models, achieving tumor growth inhibition rates of up to 77.7% when administered alongside these antibodies . This suggests that it may play a role in enhancing the effectiveness of existing cancer therapies.

Anti-inflammatory Effects

Compounds structurally similar to this compound often exhibit anti-inflammatory properties. The presence of the carboxylic acid group may contribute to this activity by modulating inflammatory pathways.

Study on ENPP1 Inhibition

A significant study focused on the optimization of imidazo[1,2-a]pyrazine derivatives found that compound 7 (which shares structural characteristics with our compound) demonstrated substantial inhibitory activity against ENPP1 and enhanced immune responses through upregulation of key genes involved in the STING pathway . This study underscores the therapeutic potential of compounds within this chemical class.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors like 2-aminopyrazine and ethyl acetoacetate . Its versatility makes it a valuable building block for developing more complex heterocyclic compounds with diverse biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

Condensation : Reacting 7-methylimidazo[1,2-a]pyrazine precursors with hydrazine hydrate under reflux in ethanol or methanol (60–80°C, 6–12 hours) to introduce the carboxylic acid group .

Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the 8-oxo group .

  • Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature control are critical. For example, higher yields (>75%) are achieved in ethanol at 70°C compared to methanol (60%) due to reduced side reactions .

    Data Table : Comparison of Reaction Conditions

    SolventTemperature (°C)Yield (%)Purity (HPLC)
    Ethanol707898.5
    Methanol706095.0
    DMF1004590.2

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl at C7, oxo at C8) .

Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C9_9H9_9N3_3O3_3; theoretical 207.0644) .

X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves bond angles and confirms bicyclic imidazo[1,2-a]pyrazine core geometry .

Advanced Research Questions

Q. What is the mechanism of action underlying its reported antitumor activity?

  • Methodological Answer : Studies on analogous imidazo[1,2-a]pyrazines suggest:

DNA Intercalation : Planar aromatic cores interact with DNA base pairs, inhibiting replication (observed in ethidium bromide displacement assays) .

Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzymes like topoisomerase II, disrupting catalytic activity (IC50_{50} values: 2–5 μM in HeLa cells) .

  • Experimental Design : Use fluorescence polarization assays to quantify DNA binding and enzymatic inhibition studies with purified proteins .

Q. How do structural modifications (e.g., substituents at C2/C3) affect solubility and bioactivity?

  • Methodological Answer :

Solubility : Introducing polar groups (e.g., -OH, -NH2_2) increases aqueous solubility. For example, hydroxylated derivatives show 3x higher solubility in PBS (pH 7.4) vs. methyl-substituted analogs .

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